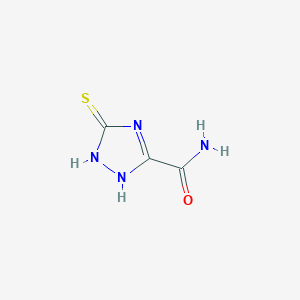

3-Carbamoyl-1,2,4-triazole-5-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H4N4OS |

|---|---|

Molecular Weight |

144.16 g/mol |

IUPAC Name |

5-sulfanylidene-1,2-dihydro-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C3H4N4OS/c4-1(8)2-5-3(9)7-6-2/h(H2,4,8)(H2,5,6,7,9) |

InChI Key |

ZOKDAUVPWRRYTO-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=S)NN1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Carbamoyl 1,2,4 Triazole 5 Thiol and Its Derivatives

Established Synthetic Routes for 1,2,4-Triazole-5-thiols

Several well-established methods are employed for the synthesis of the 1,2,4-triazole-5-thiol ring system. These routes often utilize readily available starting materials and proceed through key intermediates like thiosemicarbazides.

Cyclization Reactions of Thiosemicarbazide (B42300) and Acylthiosemicarbazide Derivatives

A prominent and widely used method for synthesizing 1,2,4-triazole-5-thiols involves the cyclization of thiosemicarbazide or its acyl derivatives. ptfarm.plresearchgate.net The reaction conditions, particularly the pH, play a crucial role in directing the cyclization pathway.

In alkaline media, the cyclization of acylthiosemicarbazides typically yields 1,2,4-triazole (B32235) derivatives. ptfarm.pl The basic conditions facilitate the nucleophilic attack of the N-4 nitrogen of the thiosemicarbazide moiety, leading to the formation of the triazole ring. researchgate.net For instance, the reaction of acyl/aroyl substituted thiosemicarbazides in the presence of a base like sodium hydroxide (B78521), followed by acidification, is a common protocol. A one-pot, two-step synthesis has been developed where alkyl/aryl isothiocyanates react with substituted hydrazides in ethanol (B145695), and the resulting intermediate is refluxed in a sodium hydroxide solution to yield 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones. This method has been shown to be superior to older techniques, offering higher yields and shorter reaction times. researchgate.net

Conversely, cyclization in acidic media often leads to the formation of 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.pl However, the nature of the substituents on the thiosemicarbazide can significantly influence the outcome of the cyclization reaction. ptfarm.pl

Thiosemicarbazide itself can be used as a starting material. Its reaction with various electrophiles can lead to intermediates that subsequently cyclize to form the desired triazole ring. For example, thiosemicarbazides can react with compounds containing carbonyl or imine groups to form a variety of heterocyclic compounds, including triazoles. researchgate.netresearchgate.net

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Acyl/aroyl substituted thiosemicarbazides | 4N NaOH, reflux, then HCl | 1,2,4-Triazole-5-thione derivatives | High | |

| 1-(2-Furoyl or phenylacetyl)-4-substituted thiosemicarbazides | Alkaline medium | 5-(Furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols | 62-79 | mdpi.com |

| (1,4,5-Triphenylimidazol-2-yl-thio)butyric acid hydrazide and alkyl/arylisothiocyanate | NaOH, reflux | 4-Alkyl/aryl-5-[(1,4,5-triphenylimidazol-2-yl)thiopropyl]-1,2,4-triazole-3-thiols | - | nih.gov |

| 3-Chlorobenzhydrazide and alkyl isothiocyanate | 2% NaOH, reflux, then 3M HCl | 4-Alkyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | - | tijer.org |

Synthesis via Reactions of Hydrazides with Carbon Disulfide

Another versatile method for the preparation of 1,2,4-triazole-5-thiols involves the reaction of acid hydrazides with carbon disulfide in the presence of a base, typically potassium hydroxide in an alcoholic solution. rsc.org This reaction proceeds through the formation of a potassium dithiocarbazinate salt intermediate. nih.gov

Subsequent treatment of this intermediate with hydrazine (B178648) hydrate (B1144303) leads to the cyclization and formation of the 4-amino-5-substituted-1,2,4-triazole-3-thiol. nih.govrsc.org For example, reacting (1,4,5-triphenylimidazol-2-yl-thio)butyric acid hydrazide with carbon disulfide and potassium hydroxide, followed by hydrazine hydrate, yields 4-amino-5-[(1,4,5-triphenylimidazol- -2-yl)thiopropyl]-2H-1,2,4-triazole-3-thione. nih.gov Similarly, this method has been used to prepare 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. researchgate.net

This approach is widely applicable for the synthesis of various 4-amino-5-mercapto researchgate.netprepchem.comtriazoles. rsc.org The reaction of 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide with CS2/KOH, followed by treatment with hydrazine hydrate, is another example of this synthetic strategy leading to triazole formation. chemistryjournal.net

Thermolysis of Thiosemicarbazones

The thermal decomposition, or thermolysis, of thiosemicarbazones represents another, albeit less common, route to 1,2,4-triazole derivatives. Thiosemicarbazones are typically synthesized by the condensation of a thiosemicarbazide with an aldehyde or ketone. nih.gov While the primary application of thiosemicarbazones in heterocyclic synthesis often involves cyclization reactions with other reagents, their thermal treatment can also induce ring closure.

Targeted Synthesis of 3-Carbamoyl-1,2,4-triazole Systems

While the above methods provide general access to the 1,2,4-triazole-5-thiol core, specific strategies are required to introduce the carbamoyl (B1232498) group at the 3-position.

Reaction of Monothiooxamides with Acid Hydrazides

A direct and efficient method for the synthesis of 3-carbamoyl-1,2,4-triazoles involves the reaction of monothiooxamides with acid hydrazides. researchgate.net This approach has been successfully employed to produce a range of 3-carbamoyl-1,2,4-triazole derivatives. The reaction proceeds with high chemo- and regioselectivity, affording the desired products in good yields under mild conditions. researchgate.net

Multi-step Chemical Synthesis Pathways

The synthesis of the specific compound, 3-Carbamoyl-1,2,4-triazole-5-thiol, often necessitates a multi-step pathway. A documented synthesis involves the reaction of 1-carbamoyl-2-(p-methoxybenzyl)thiosemicarbazide with a 5% aqueous solution of sodium hydroxide. prepchem.com The mixture is heated on a steam bath, and upon cooling and acidification with dilute hydrochloric acid, 3-carbamoyl-4-(p-methoxybenzyl)-1,2,4-triazole-5-thiol is obtained in high yield. prepchem.com

Another approach involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides through two complementary pathways using succinic anhydride, aminoguanidine (B1677879) hydrochloride, and various amines. rsc.org The choice of the synthetic route depends on the nucleophilicity of the amine used. One pathway begins with the formation of N-guanidinosuccinimide, which then reacts with amines. rsc.org An alternative pathway involves the initial preparation of N-arylsuccinimides followed by their reaction with aminoguanidine hydrochloride. rsc.org

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-Carbamoyl-2-(p-methoxybenzyl)thiosemicarbazide | 5% aq. NaOH, steam bath, then dil. HCl | 3-Carbamoyl-4-(p-methoxybenzyl)-1,2,4-triazole-5-thiol | 94 | prepchem.com |

| Monothiooxamides and Acid Hydrazides | - | 3-Carbamoyl-1,2,4-triazoles | 70-90 | researchgate.net |

| N-Guanidinosuccinimide and Aliphatic Amines | Microwave irradiation | N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | - | rsc.org |

| N-Arylsuccinimides and Aminoguanidine Hydrochloride | Microwave irradiation | N-Aryl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | - | rsc.org |

Green Chemistry Approaches in 1,2,4-Triazole-5-thiol Derivative Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. These approaches focus on the use of less hazardous solvents, alternative energy sources, and more efficient reaction pathways. While specific green synthetic methods for this compound are not extensively documented, the synthesis of its key precursor, 4-amino-5-substituted-1,2,4-triazole-3-thiol, has been achieved using green techniques such as microwave irradiation and ultrasound assistance. These methods offer significant advantages over conventional heating, including shorter reaction times, higher yields, and milder reaction conditions. nih.govnih.govnih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. The rapid heating and localized superheating effects of microwaves can dramatically accelerate reaction rates. For instance, the synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives has been successfully carried out using microwave irradiation, resulting in significantly reduced reaction times compared to conventional methods. nih.gov Another example is the rapid, microwave-assisted synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which were obtained in high yields in just a few minutes. nih.gov The synthesis of 2-methyl-3-[4-amino-5-mercapto-4H- tandfonline.comnih.govumich.edutriazol-3-yl]-1H-indole has also been achieved under microwave irradiation. nih.gov

These examples suggest that the synthesis of this compound could potentially be achieved through a microwave-assisted cyclization of a suitable carbamoyl-substituted thiosemicarbazide derivative.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation generates localized hot spots with high temperatures and pressures, leading to enhanced reaction rates and yields. The ultrasound-assisted synthesis of novel N-substituted 1,2,4-triazole-2-thiol derivatives has been reported, demonstrating the efficiency of this technique in terms of higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov This method has been successfully applied to the synthesis of various 1,2,4-triazole derivatives, indicating its potential applicability for the synthesis of this compound. nih.govnih.gov

The following table summarizes some of the green chemistry approaches used for the synthesis of 1,2,4-triazole-5-thiol derivatives.

| Starting Material(s) | Reagents and Conditions | Product | Green Aspect |

| 4-chlorobenzoic acid, thiocarbohydrazide | Fusion | 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Solvent-free |

| 2-Methyl-3-[4-amino-5-mercapto-4H- tandfonline.comnih.govumich.edutriazol-3-yl]-1H-indole, substituted benzaldehydes | Dimethylformamide, HCl (cat.), Microwave (400 W) | 4-arylideneamino- tandfonline.comnih.govumich.edutriazole Schiff's base derivatives | Reduced reaction time |

| 1,2,4-triazole of 2-(4-isobutylphenyl) propanoic acid, electrophiles | Ultrasound radiation, 45–55 °C | N-substituted 1,2,4-triazole-2-thiol derivatives | Reduced reaction time, higher yields |

Strategies for the Synthesis of Fused Heterocyclic Systems Incorporating the 1,2,4-Triazole-5-thiol Nucleus

The 4-amino-5-mercapto-1,2,4-triazole core is a versatile building block for the synthesis of a variety of fused heterocyclic systems, which often exhibit enhanced biological activities. The presence of nucleophilic centers at the amino and thiol groups allows for cyclization reactions with various electrophilic reagents. Two prominent examples of such fused systems are the 1,2,4-triazolo[3,4-b] tandfonline.comumich.eduthiadiazines and 1,2,4-triazolo[3,4-b] tandfonline.comumich.eduthiadiazoles.

Synthesis of 1,2,4-Triazolo[3,4-b] tandfonline.comumich.eduthiadiazines:

This six-membered heterocyclic system is typically synthesized through the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with α-haloketones (e.g., phenacyl bromides) or other bifunctional electrophiles. nih.gov The reaction proceeds via initial S-alkylation followed by intramolecular cyclization. For example, new series of 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H- tandfonline.comnih.govumich.edutriazolo[3,4-b] tandfonline.comumich.eduthiadiazines have been synthesized by reacting 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol with 4-substituted phenacyl bromides. nih.gov

| 4-Amino-5-substituted-1,2,4-triazole-3-thiol | Electrophilic Reagent | Reagents and Conditions | Fused Product |

| 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol | 4-substituted phenacyl bromides | - | 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H- tandfonline.comnih.govumich.edutriazolo[3,4-b] tandfonline.comumich.eduthiadiazines |

| 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole | 2,3-dichloroquinoxaline | - | 3-(3-chlorobenzo[b]thien-2-yl)-5H-1,2,4-triazolo[3,4-b] tandfonline.comumich.eduthiadiazino[5,6-b]quinoxaline |

Synthesis of 1,2,4-Triazolo[3,4-b] tandfonline.comumich.eduthiadiazoles:

The five-membered 1,2,4-triazolo[3,4-b] tandfonline.comumich.eduthiadiazole ring system can be constructed from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols by reaction with various one-carbon electrophiles such as carboxylic acids, aldehydes, or carbon disulfide. For instance, a series of 1,2,4-triazolo[3,4-b]thiadiazoles were synthesized by the cyclization of 4-amino-3-substituted-5-mercapto-1,2,4-triazoles with fluorobenzoic acids using phosphorus oxychloride as the cyclizing agent. tandfonline.com Reaction with heteroaromatic aldehydes or alkyl/aryl isothiocyanates also leads to the formation of this fused system. nih.gov

| 4-Amino-5-substituted-1,2,4-triazole-3-thiol | Electrophilic Reagent | Reagents and Conditions | Fused Product |

| 4-amino-3-substituted-5-mercapto-1,2,4-triazoles | Fluorobenzoic acids | Phosphorus oxychloride | 1,2,4-triazolo[3,4-b]thiadiazoles |

| 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol | Heteroaromatic aldehydes | - | 6-(aryl)-3-(5-nitrofuran-2-yl)-5,6-dihydro- tandfonline.comnih.govumich.edutriazolo[3,4-b] tandfonline.comumich.eduthiadiazoles |

| 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol | Alkyl/aryl isothiocyanates | - | 6-(alkyl/aryl amino)-3-(5-nitrofuran-2-yl)- tandfonline.comnih.govumich.edutriazolo[3,4-b] tandfonline.comumich.eduthiadiazoles |

| 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole | Acetic anhydride | - | 3-(3-chlorobenzo[b]thien-2-yl)-1,2,4-triazolo[3,4-b] tandfonline.comumich.eduthiadiazole |

| 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole | Carbon disulfide | Pyridine | 3-(3-chlorobenzo[b]thien-2-yl)-1,2,4-triazolo[3,4-b] tandfonline.comumich.eduthiadiazol-6(5H)thione |

These synthetic strategies highlight the versatility of the 1,2,4-triazole-5-thiol nucleus as a scaffold for the construction of diverse and complex heterocyclic systems. The application of green chemistry principles to these syntheses holds promise for developing more sustainable and efficient routes to these valuable compounds.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 1,2,4-triazole (B32235) derivatives reveals characteristic signals for the protons within the molecule. In derivatives of 3-Carbamoyl-1,2,4-triazole-5-thiol, the ¹H NMR spectra typically show signals for the carbamoyl (B1232498) (-CONH₂) protons and the N-H protons of the triazole ring. For instance, in related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, the SH proton often appears as a singlet at a downfield chemical shift, around 13.97-14.00 ppm. nih.gov The amino group protons can also give rise to distinct signals. nih.gov The exact chemical shifts are influenced by the solvent and the presence of other functional groups in the molecule. ncl.res.in

Table 1: Representative ¹H NMR Data for Related 1,2,4-Triazole-3-thiol Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| SH | 13.98 - 14.00 | s | nih.gov |

| N=CH | 10.08 | s | nih.gov |

| Ar-H | 7.45 - 7.78 | m | nih.gov |

| NH₂ | 9.32 | s | nih.gov |

| NH (triazole) | 13.66, 13.9 | s | ncl.res.in |

Note: Data is for related compounds and serves as a general reference.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound and its derivatives will show distinct peaks for the carbamoyl carbon, and the two carbon atoms of the triazole ring (C3 and C5). The thione carbon (C=S) typically resonates at a downfield chemical shift. For example, in 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole, the N-C=S carbon appears at δ 165.53 ppm. nih.gov The position of these signals provides confirmation of the triazole ring structure and the presence of the carbamoyl and thiol functional groups. nih.gov

Table 2: Representative ¹³C NMR Data for Related 1,2,4-Triazole Derivatives

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

| C=S | 165.53 | nih.gov |

| N-C=N | 152.70 | nih.gov |

| C-Ph | 160.1 | ufv.br |

| C-NH₂ | 171.5 | ufv.br |

Note: Data is for related compounds and serves as a general reference.

Two-Dimensional NMR Techniques for Complex Structure Elucidation

For unambiguous assignment of proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments establish correlations between coupled protons, while HSQC correlates protons with their directly attached carbon atoms. These techniques are invaluable for confirming the connectivity within the molecule and resolving any spectral overlap that may occur in one-dimensional spectra. ncl.res.inrsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Key vibrational modes include:

N-H stretching: Bands for the N-H groups of the triazole ring and the carbamoyl group are typically observed in the region of 3100-3400 cm⁻¹. nih.govresearchgate.net

C=O stretching: The carbonyl group of the carbamoyl moiety will show a strong absorption band, usually in the range of 1650-1680 cm⁻¹.

C=N stretching: The stretching vibration of the C=N bond within the triazole ring typically appears around 1614-1631 cm⁻¹. researchgate.net

C=S stretching: The thione group gives rise to a characteristic absorption band, often found in the region of 1250-1338 cm⁻¹. nih.govresearchgate.net

S-H stretching: If the compound exists in its thiol tautomeric form, a weak S-H stretching band may be observed around 2550-2600 cm⁻¹. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for 1,2,4-Triazole-3-thiol Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3126 - 3369 | nih.govresearchgate.net |

| S-H | Stretching | 2563 - 2564 | nih.gov |

| C=N | Stretching | 1614 - 1637 | researchgate.net |

| C=S | Stretching | 1320 - 1338 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the triazole ring and the carbonyl and thione groups. The exact position and intensity of these bands can be influenced by the solvent polarity. researchgate.net Studies on related 1,2,4-triazole derivatives have shown that the electronic transitions can be complex and are often analyzed with the aid of computational methods. researchgate.net

Mass Spectrometry (GC-MS, ESI-MS, HR-EI-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS), and High-Resolution Electron Ionization-Mass Spectrometry (HR-EI-MS) can be utilized. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner, with the resulting fragments being indicative of the original structure. rsc.org

Single Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing

To date, specific single-crystal X-ray diffraction data for this compound is not available in the reviewed scientific literature. This advanced analytical technique is essential for the unambiguous determination of a molecule's crystal structure, including bond lengths, bond angles, and the spatial arrangement of atoms. Such an analysis would reveal the absolute stereochemistry and provide insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

While crystallographic data exists for structurally related 1,2,4-triazole derivatives, this information cannot be directly extrapolated to this compound due to the influence of the specific substituent groups (carbamoyl and thiol) on the crystal lattice. For instance, studies on compounds like 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole have detailed their crystal systems and space groups, but these are distinct molecular entities. researchgate.net The acquisition of suitable single crystals of this compound would be a critical step to fully elucidate its solid-state architecture.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, which allows for the verification of its empirical formula. For this compound, with a chemical formula of C₃H₄N₄OS, the theoretical elemental composition can be calculated.

Although specific experimental elemental analysis data for this compound is not provided in the surveyed literature, published research on analogous compounds routinely includes such analyses to confirm their synthesis and purity. researchgate.netmdpi.com For example, elemental analysis of various N-substituted and S-substituted 1,2,4-triazole-3-thiol derivatives consistently shows a close correlation between the found and calculated percentages of carbon, hydrogen, nitrogen, and sulfur, lending credence to their proposed structures. researchgate.net

A hypothetical elemental analysis for this compound would be expected to align with the values presented in the following table.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 3 | 36.03 | 24.99% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.80% |

| Nitrogen | N | 14.01 | 4 | 56.04 | 38.88% |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.10% |

| Sulfur | S | 32.07 | 1 | 32.07 | 22.25% |

| Total | 144.172 | 100.00% |

This table presents the theoretical elemental composition of this compound. Experimental verification is required to confirm these values.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), forming a stable complex. This method is instrumental in drug discovery and materials science for understanding the non-covalent interactions that govern molecular recognition. For derivatives of 1,2,4-triazole-3-thiol, molecular docking has been extensively used to investigate their binding modes with various biological targets, primarily enzymes and proteins, shedding light on their potential as therapeutic agents.

While direct molecular docking studies of 3-Carbamoyl-1,2,4-triazole-5-thiol on metallic surfaces for corrosion analysis are not widely documented, the principles of ligand-target interaction are universal. Studies on analogous 1,2,4-triazole (B32235) derivatives reveal how these molecules interact with active sites, which can be extrapolated to understand their adsorption characteristics on metal surfaces. These interactions are typically governed by hydrogen bonds, hydrophobic interactions, and π-stacking. pensoft.net

For instance, docking studies on novel 3-mercapto-1,2,4-triazole derivatives have been performed to understand their anti-proliferative activity. In one such study, a derivative bearing a 3,4,5-trimethoxy moiety was docked into the colchicine (B1669291) binding site of tubulin, a key protein in cell division. The results revealed specific binding modes that corroborated the compound's potent cytotoxic activity against ovarian cancer cell lines, showcasing a significant cell cycle arrest at the G2/M phase. nih.gov Similarly, hybrid compounds of 1,2,4-triazole and acetamide (B32628) were docked against cancer-related protein kinases, such as c-kit tyrosine kinase, demonstrating excellent binding affinities and predicting their potential as anti-cancer agents. nih.gov

In the context of antimicrobial research, various 1,2,4-triazole derivatives have been synthesized and their interactions with microbial enzymes elucidated through docking. ijper.org For example, a series of 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles were docked against Mycobacterium tuberculosis cytochrome P450 CYP121, a crucial enzyme for the bacterium's survival. researchgate.net The docking studies helped to establish a link between the observed biological activity and the binding affinity, highlighting the specific interactions influencing their antimycobacterial potency. researchgate.net Another study focused on novel hybrid structures of 1,2,3-triazoles and 1,2,4-triazoles targeting the Mycobacterium tuberculosis InhA enzyme, with docking used to investigate the binding modes within the enzyme's active site. nih.gov

These studies collectively demonstrate the power of molecular docking to predict and rationalize the interaction of 1,2,4-triazole-5-thiol derivatives with various targets. The binding energies and specific amino acid interactions identified provide a roadmap for designing more effective molecules.

| Derivative Class | Target | Docking Software | Key Findings | Reference |

| 3-Mercapto-1,2,4-triazole derivatives | Tubulin (colchicine binding site) | Not Specified | Binding modes corroborated with potent anti-proliferative activity and cell cycle arrest. | nih.gov |

| 1,2,4-Triazole-based acetamides | c-Kit Tyrosine Kinase, Protein Kinase B | Not Specified | Excellent binding affinities (-176.749 and -170.066 kcal/mol respectively) predicted anti-cancer effects. | nih.gov |

| 3-Aryl-5-(alkyl-thio)-1H-1,2,4-triazoles | Mycobacterium tuberculosis CYP121 | Not Specified | Established a link between biological activity and binding affinity for anti-tuberculosis potential. | researchgate.net |

| 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives | Anti-inflammatory enzyme targets | GlideTM | Derivatives docked into active sites to predict binding ability and conformation. | pnrjournal.com |

| Fused arxiv.orgibm.comquantumzeitgeist.comTriazolo[3,4-B] arxiv.orgquantumzeitgeist.commedium.comThiadiazole | C-Met Tyrosine Kinase | Not Specified | Docking scores ranging from -3.506 to -4.468 kcal/mol suggested potential anticancer activity. | |

| Indolyl 1,2,4-triazole scaffolds | Cyclin-Dependent Kinase 4 (CDK4) & 6 (CDK6) | Not Specified | Evaluated inhibitory activity against key cell cycle regulating enzymes. | rsc.org |

Quantum Computing Approaches for Corrosion Inhibition Mechanisms

The inhibition of metal corrosion by organic compounds is a complex interfacial phenomenon governed by the principles of quantum mechanics. While classical computational methods like Density Functional Theory (DFT) have been invaluable, the emergence of quantum computing offers a path to simulations of unprecedented accuracy, potentially revolutionizing the design of corrosion inhibitors. ibm.comnih.gov

Traditional quantum chemical calculations, performed on classical computers, are widely used to correlate the electronic properties of inhibitor molecules with their performance. rsc.org For triazole derivatives, including those structurally similar to this compound, DFT is used to calculate key descriptors. researchgate.netnih.govnih.govresearchgate.net These include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A high EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO suggests a capacity to accept electrons from the metal. The energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter, with a smaller gap generally implying higher reactivity and better inhibition efficiency. nih.govresearchgate.net These theoretical findings have shown good correlation with experimental results for compounds like 3-amino-1,2,4-triazole-5-thiol. researchgate.netnih.gov

However, the precise simulation of the inhibitor-metal surface interaction, which can involve strong electron correlation effects, pushes the limits of classical computers. arxiv.org This is where quantum computing, particularly through hybrid quantum-classical approaches, promises a significant leap forward. nih.govresearchgate.net These methods combine the strengths of both computational paradigms: classical computers handle less computationally demanding parts of the problem, while quantum processors tackle the complex quantum mechanical calculations at the core of the simulation. arxiv.orgmedium.comaps.org

A prominent hybrid method is the Variational Quantum Eigensolver (VQE). arxiv.orgwikipedia.orghenryyuen.net VQE is an algorithm designed to find the ground state energy of a molecule or system, which is crucial for determining properties like adsorption energy on a metal surface. stanford.eduresearchgate.net The process involves a feedback loop between a classical optimizer and a quantum computer. The quantum computer prepares a trial wavefunction (an "ansatz") and measures the system's energy, while the classical computer adjusts the parameters of the ansatz to minimize this energy, iteratively approaching the true ground state. researchgate.net

A pioneering study demonstrated a hybrid quantum-classical pipeline to determine the adsorption energy of benzotriazole, a related heterocyclic inhibitor, on an aluminum alloy surface. nih.gov This workflow provides a blueprint for studying inhibitors like this compound:

| Step | Description | Computational Method | Purpose | Reference |

| 1. Substrate & Molecule Selection | Identify relevant metal surfaces (e.g., Al, Cu, Fe) and inhibitor molecules. | Database Query / DFT | Define the system of interest for corrosion inhibition. | nih.gov |

| 2. Classical Pre-computation | Perform initial calculations of the metal surface and the inhibitor molecule separately. | Density Functional Theory (DFT) | Obtain the electronic structure and optimize geometries using classical methods. | nih.gov |

| 3. Embedding & Active Space Definition | Define a smaller, critical region of the system (the "active space"), such as the specific atoms of the inhibitor and the metal surface directly involved in bonding, where quantum effects are most dominant. | Embedding Theories (e.g., DMFT) | Reduce the complexity of the problem to a size manageable by current quantum computers. | researchgate.netaps.org |

| 4. Quantum Calculation | Calculate the ground state energy of the active space with high precision. | Variational Quantum Eigensolver (VQE) on a Quantum Computer | Accurately determine the interaction energy (e.g., adsorption energy) which governs the inhibitor's effectiveness. | nih.govwikipedia.org |

| 5. Post-processing & Analysis | Combine the results from the classical and quantum steps to determine the overall properties of the inhibitor-surface system. | Classical Computation | Derive macroscopic properties and insights into the inhibition mechanism. | arxiv.org |

This hybrid approach allows for the calculation of chemical properties with an accuracy that is intractable for classical computers alone. nih.govarxiv.org As quantum hardware and algorithms continue to advance, these methods will become essential for the rational, bottom-up design of new, highly effective corrosion inhibitors based on scaffolds like this compound. arxiv.orgmedium.com

Reactivity and Chemical Derivatization

Functionalization at the Thiol (Sulfur) Position

The thiol group, existing in tautomeric equilibrium with the thione form, is the most prominent site for electrophilic attack. Its high nucleophilicity drives a range of functionalization reactions.

S-alkylation is a fundamental reaction for derivatizing 1,2,4-triazole-3-thiols, proceeding readily with various alkylating agents like alkyl halides. researchgate.net This reaction is typically carried out under basic conditions to deprotonate the thiol, enhancing its nucleophilicity. For instance, related 1,2,4-triazole-5-thiones have been shown to react with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) to yield the corresponding S-substituted acetate (B1210297) derivatives. nih.gov This selective S-alkylation is a common strategy to introduce diverse side chains, and studies on similar scaffolds show that alkylation occurs exclusively at the sulfur atom when using agents like benzyl (B1604629) chlorides or bromoacetophenones. researchgate.net While S-acylation is less common, the principle follows a similar nucleophilic attack on an acylating agent.

Research on various 1,2,4-triazole-3-thiones demonstrates that the reaction conditions can be tailored to achieve high yields of S-alkylated products, which serve as crucial intermediates for further synthetic manipulations. uzhnu.edu.uatandfonline.com

Table 1: Examples of S-Alkylation Reactions on Related 1,2,4-Triazole-thiol Scaffolds

| Triazole Reactant | Alkylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione | Ethyl chloroacetate | DMF, Triethylamine, RT | Ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate | nih.gov |

| 1,2,4-Triazole-3-thiols | Benzyl chlorides, Bromoacetophenones | Not specified | S-substituted derivatives | researchgate.net |

This table showcases the S-alkylation on the general 1,2,4-triazole-thiol core, as specific examples for the 3-carbamoyl derivative are not detailed in the cited literature.

The oxidation of thiols to form disulfide bridges is a fundamental transformation in sulfur chemistry. biolmolchem.com This oxidative coupling can be achieved using a variety of oxidizing agents. nih.govrsc.org Mechanistic studies suggest that the reaction can proceed through a radical pathway involving the coupling of two thiyl radicals. nih.govrsc.org While this reaction is characteristic for thiols, specific studies detailing the controlled oxidation of 3-Carbamoyl-1,2,4-triazole-5-thiol to its corresponding disulfide are not extensively documented in the surveyed literature. However, the potential for this transformation is significant, offering a method to create dimeric structures or link the triazole moiety to other sulfur-containing molecules. biolmolchem.comresearchgate.net

Reactions Involving the Carbamoyl (B1232498) Group

The carbamoyl group (-CONH₂) at the C3 position offers another handle for chemical modification, primarily through hydrolysis or dehydration.

Hydrolysis of the primary amide can convert the carbamoyl group into a carboxylic acid. This transformation is typically achieved under acidic or basic conditions. organic-chemistry.orgmnstate.eduyoutube.comlibretexts.org The resulting 3-carboxy-1,2,4-triazole-5-thiol is a valuable intermediate for further reactions, such as esterification or amide coupling. While general methods for amide hydrolysis are well-established, specific protocols optimized for this compound are not widely reported. Dehydration of the carbamoyl group to form a nitrile (3-cyano-1,2,4-triazole-5-thiol) is another potential reaction, usually requiring strong dehydrating agents. This conversion of an amide to a nitrile is a known organic transformation. chemistrysteps.com

Formation of Schiff Bases with Aldehydes and Ketones

The formation of a Schiff base (an imine) involves the condensation of a primary amine with an aldehyde or ketone. The carbamoyl group of this compound does not possess a primary amino group and therefore does not directly undergo this reaction.

However, Schiff base formation is a hallmark reaction for the closely related 4-amino-1,2,4-triazole-3-thiol derivatives. nih.govnepjol.inforesearchgate.netuaic.ronih.govdergipark.org.tr In these analogues, the exocyclic amino group at the N4 position readily condenses with various aromatic and heterocyclic aldehydes, often under acidic catalysis, to yield the corresponding Schiff bases in high yields. nih.govnepjol.info This reactivity highlights the versatility of the aminotriazole scaffold as a platform for generating complex molecules with diverse biological activities.

Table 2: Illustrative Schiff Base Formations with 4-Amino-1,2,4-triazole-thiol Analogues

| Amine Reactant | Aldehyde/Ketone | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | Substituted aldehydes | Reflux | Schiff base derivatives | nih.gov |

| 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol | Aromatic aldehydes | Reflux, Hydrazine (B178648) hydrate (B1144303) | Amino-substituted Schiff bases | nepjol.info |

| 4-Amino-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Aromatic aldehydes | Reflux, H₂SO₄ or Acetic Acid | Thiophene-substituted Schiff bases | uaic.ro |

Cyclocondensation Reactions Leading to Diverse Heterocyclic Systems

The 1,2,4-triazole-thiol framework is a powerful synthon for constructing fused heterocyclic systems. The presence of the thiol/thione group adjacent to a ring nitrogen allows for cyclocondensation reactions with bifunctional electrophiles. For example, reactions of related 4-amino-1,2,4-triazole-3-thiones with α-haloketones or phenacyl bromides lead to the formation of fused triazolothiadiazine systems. uaic.ro Similarly, reactions with reagents like carbon disulfide or γ-keto acids can lead to the formation of new heterocyclic rings fused to the triazole core. nih.gov These reactions significantly expand the chemical space accessible from the triazole scaffold, producing compounds with rigid, polycyclic structures often sought after in drug discovery.

Mannich Reactions and other Multi-component Reactions

The acidic N-H protons on the triazole ring are suitable for participating in Mannich reactions. This one-pot, three-component reaction typically involves the triazole, formaldehyde, and a primary or secondary amine, leading to the formation of N-aminomethylated derivatives. nih.govzsmu.edu.uazsmu.edu.ua This reaction has been successfully applied to various 1,2,4-triazole-3-thiones, including those that have already been converted to Schiff bases, to introduce aminomethyl groups, often at the N2 position of the triazole ring. nih.govresearchgate.netresearchgate.net

The inherent reactivity of the triazole scaffold also makes it an excellent candidate for other multi-component reactions (MCRs). nih.govorganic-chemistry.orgrsc.org These reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to molecular complexity. researchgate.net While specific MCRs involving this compound are not extensively detailed, the general reactivity of the 1,2,4-triazole (B32235) core in such transformations suggests significant potential. nih.govnih.gov

Table 3: Examples of Mannich Reactions on the 1,2,4-Triazole-thiol Scaffold

| Triazole Substrate | Amine | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Amino-triazolethione Schiff bases | Morpholine | Formaldehyde | N-Mannich bases | nih.gov |

| 1,2,4-Triazole-3-thiones | N-methylpiperazine, N-phenylpiperazine | Formaldehyde, DMF | N-Mannich bases | zsmu.edu.uazsmu.edu.ua |

Coordination Chemistry with Transition Metal Ions and Complex Formation

The chemical structure of this compound, featuring a multiplicity of potential donor atoms, suggests a rich and versatile coordination chemistry with various transition metal ions. The molecule possesses several sites available for metal binding, including the nitrogen atoms of the 1,2,4-triazole ring, the exocyclic sulfur atom of the thiol group, and the oxygen and nitrogen atoms of the carbamoyl moiety. This polyfunctional nature allows it to act as a mono- or polydentate ligand, potentially forming a variety of stable coordination complexes.

Research into the precursors of this compound, such as oxamic acid thiohydrazides, indicates a strong capacity for complex formation. These precursors are noted to possess donor atoms with both high electronegativity (N, O) and low electronegativity (S), enabling them to form stable coordination compounds with hard and soft Lewis acids, respectively. arabjchem.org This inherent capability is expected to be retained, if not enhanced, in the cyclized triazole derivative.

The coordination behavior of analogous 1,2,4-triazole-3-thiol derivatives has been a subject of study, providing insight into the likely reactivity of the title compound. For instance, studies on similar ligands have shown that they can act as bidentate chelating agents, coordinating to metal ions through the sulfur atom and a nitrogen atom from the triazole ring to form stable five-membered chelate rings. arabjchem.org Depending on the transition metal ion, this coordination can lead to complexes with various geometries, such as tetrahedral or square planar. arabjchem.org

The tautomeric nature of the 1,2,4-triazole-5-thiol ring, existing in equilibrium between the thione and thiol forms, plays a crucial role in its coordination chemistry. In the solid state and in solution, the thione form typically predominates, where the exocyclic sulfur atom can act as a soft donor site, showing a high affinity for softer transition metal ions. The nitrogen atoms of the triazole ring, being harder donor sites, can coordinate to a wide range of metal ions. The carbamoyl group at the 3-position further extends the coordination possibilities, potentially involving the carbonyl oxygen or the amide nitrogen in binding, which could lead to the formation of polynuclear or multidimensional supramolecular structures. nih.gov

While the synthesis of 3-Carbamoyl-1,2,4-triazoles has been reported, based on the reaction of monothiooxamides with acid hydrazides, detailed studies on the formation and characterization of their specific transition metal complexes are not extensively documented in the available literature. researchgate.net The potential for this compound to act as a versatile ligand is clear from a theoretical standpoint and by analogy to related structures; however, comprehensive research detailing the specific complexes formed, their crystal structures, and their physicochemical properties is limited.

Based on the functional groups present, this compound is anticipated to form stable complexes with a variety of transition metals. The table below summarizes the potential coordination sites and the types of metal ions they are likely to bond with, based on the principles of hard and soft acids and bases (HSAB) theory.

| Potential Donor Atom(s) | Ligand Site Classification (HSAB) | Likely Transition Metal Ion Partners (Examples) |

| Exocyclic Thiol/Thione Sulfur (S) | Soft Base | Soft Acids: Cu(I), Ag(I), Au(I), Hg(II), Pd(II), Pt(II) |

| Triazole Ring Nitrogens (N1, N2, N4) | Borderline/Hard Base | Borderline/Hard Acids: Fe(II/III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) |

| Carbamoyl Oxygen (O) | Hard Base | Hard Acids: Cr(III), Fe(III), Co(III) |

| Carbamoyl Nitrogen (N) | Hard Base | Hard Acids: Cr(III), Fe(III), Co(III) |

Further experimental investigation is required to isolate and characterize the specific transition metal complexes of this compound to fully elucidate their structures, bonding, and potential applications.

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways and Transition States

The formation of the 3-Carbamoyl-1,2,4-triazole-5-thiol ring system typically proceeds through the cyclization of a substituted thiosemicarbazide (B42300) precursor. A plausible reaction pathway involves the intramolecular cyclization of an acylthiosemicarbazide. researchgate.netresearchgate.net This process is generally believed to occur via a nucleophilic attack of a nitrogen atom of the thiosemicarbazide backbone onto the carbonyl carbon of the acyl group, followed by a dehydration step to yield the triazole ring.

The cyclization of acylthiosemicarbazides can be influenced by the reaction conditions, leading to the formation of either 1,2,4-triazoles or 1,3,4-thiadiazoles. ptfarm.pl The regioselectivity of these reactions is a critical aspect of the reaction pathway.

Role of Solvents and pH in Reaction Outcomes

The solvent and pH of the reaction medium play a pivotal role in directing the outcome of chemical transformations involving this compound and its precursors. The tautomeric equilibrium between the thione and thiol forms of 1,2,4-triazole-3-thiols is particularly sensitive to the surrounding environment. oup.com

pH-Dependent Cyclization: The synthesis of 1,2,4-triazole-3-thiones from acylthiosemicarbazides is often conducted under basic conditions. researchgate.net The use of an aqueous basic solution, such as sodium hydroxide (B78521), facilitates the cyclization to the triazole ring. researchgate.net Conversely, acidic conditions can favor the formation of the isomeric 1,3,4-thiadiazole (B1197879) ring system from the same acylthiosemicarbazide precursor. ptfarm.plnih.gov For instance, the cyclization of coumarin-bearing acylthiosemicarbazides in the presence of concentrated sulfuric acid yields 1,3,4-thiadiazoles, while treatment with aqueous basic alkali leads to 1,2,4-triazole-3-thiones. unisi.it The synthesis of a derivative, 3-carbamoyl-4-(p-methoxybenzyl)-1,2,4-triazole-5-thiol, involves acidification with dilute hydrochloric acid to precipitate the product, highlighting the influence of pH on its solubility and isolation.

Influence of Substituent Effects on Reactivity

The reactivity of the 1,2,4-triazole (B32235) ring and its precursors is significantly influenced by the electronic and steric nature of its substituents. The carbamoyl (B1232498) group (-CONH2) at the 3-position of the target compound is an electron-withdrawing group, which modulates the electron density of the triazole ring and influences its reactivity.

Electronic Effects: Quantum-chemical calculations on various C-substituted five-membered N-heterocycles, including 1,2,4-triazole, have shown that the position of endocyclic nitrogen atoms relative to the substituent profoundly influences its electronic properties. rsc.org Nitrogen atoms in the ortho position to a substituent can enhance electron-donation and weaken electron-withdrawal by induction. rsc.org The electron-withdrawing nature of the carbamoyl group is expected to decrease the nucleophilicity of the triazole ring and affect the pKa of the thiol group. This, in turn, influences its reactivity in subsequent chemical transformations. Studies on other heterocyclic systems have shown that electron-withdrawing substituents can impact the chemoselectivity of reactions. mdpi.com

Steric Effects: While the carbamoyl group is not exceptionally bulky, steric hindrance can play a role in reactions involving the adjacent thiol group or the nitrogen atoms of the triazole ring, particularly when reacting with sterically demanding reagents.

The interplay of these electronic and steric effects will dictate the regioselectivity and rate of reactions such as alkylation, acylation, and condensation at the various reactive sites of the this compound molecule.

Catalytic Aspects of Synthetic Procedures

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of synthetic routes leading to 1,2,4-triazole derivatives. Various catalytic systems have been explored for the synthesis of the 1,2,4-triazole core.

Acid and Base Catalysis: As discussed in section 6.2, the cyclization of acylthiosemicarbazides is often catalyzed by acids or bases. While strong mineral acids or bases are commonly used, milder catalysts are also being investigated. For instance, p-Toluenesulfonic acid (PTSA) has been employed as a catalyst for the synthesis of 1,2,4-triazoles from 2,2,2-trichloroethyl imidates in polyethylene (B3416737) glycol (PEG), an environmentally benign solvent.

Metal-Based Catalysis: Transition metal catalysts have been utilized for the synthesis of 1,2,4-triazoles, often proceeding through different mechanistic pathways. Copper-catalyzed reactions, for example, have been developed for the synthesis of various triazole derivatives. nih.gov These reactions can involve oxidative coupling or cycloaddition steps. While specific applications of metal catalysts for the direct synthesis of this compound are not extensively documented, the broader success of these catalysts in forming the triazole ring suggests their potential applicability. For instance, copper-mediated cyclization of thiosemicarbazones has been reported to yield 1,3,4-thiadiazoles, highlighting the role of the metal in directing the reaction pathway. nih.gov

Organocatalysis: Chiral phosphoric acids have emerged as effective organocatalysts for the atroposelective synthesis of N-aryl 1,2,4-triazoles, demonstrating the potential of organocatalysis in controlling the stereochemistry of triazole derivatives. nih.gov The use of N-heterocyclic carbenes (NHCs) as catalysts has also been investigated in reactions involving heterocyclic compounds, where remote electronic effects of the catalyst can influence reaction rates and enantioselectivity. rsc.org

The development of novel catalytic systems, including biocatalysis, continues to be an active area of research, aiming for more efficient and environmentally friendly methods for the synthesis of functionalized 1,2,4-triazoles like this compound.

Non Clinical Biological Activity and Mechanistic Insights in Vitro Studies

Antimicrobial Activity

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in numerous antimicrobial agents. nih.gov Research into derivatives of 1,2,4-triazole-3-thiol has revealed a broad spectrum of activity against various microbial pathogens.

While specific studies on the antibacterial spectrum of 3-Carbamoyl-1,2,4-triazole-5-thiol are not extensively detailed in the reviewed literature, the broader class of 1,2,4-triazole-3-thione derivatives has demonstrated significant antibacterial potential. nih.gov These compounds have been tested against a range of both Gram-positive and Gram-negative bacteria.

Derivatives of 4-amino-5-aryl-4H-1,2,4-triazole have shown notable activity. For instance, a compound with a 4-trichloromethyl phenyl substituent exhibited high antibacterial activity, comparable to the antibiotic ceftriaxone. nih.gov Furthermore, Schiff bases derived from 4-amino-1,2,4-triazole-3-thiones have been effective against various human pathogenic bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Proteus mirabilis. nih.gov

Of particular importance is the activity of these compounds against drug-resistant strains. The global spread of bacterial resistance necessitates the development of novel antibacterial agents. nih.gov Hybrids of 1,2,4-triazole with fluoroquinolones have shown potent effects against resistant bacterial strains. nih.gov For example, certain ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids demonstrated higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than the standard drugs vancomycin (B549263) and ciprofloxacin. nih.gov Similarly, some 1,2,4-triazolo[3,4-b] nih.govnih.govnih.govthiadiazoles have exhibited activity up to 16 times more potent than ampicillin (B1664943) against both drug-sensitive and drug-resistant Gram-positive bacteria. nih.gov

A study on newly synthesized 1,2,4-triazole-3-thiol derivatives showed that one compound exhibited moderate inhibition against a resistant strain of Pseudomonas aeruginosa, even when the standard reference drug, cefepime, was inactive. researchgate.net This suggests that the 1,2,4-triazole-3-thiol scaffold could be a promising starting point for developing new agents to combat resistant infections.

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference(s) |

| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 0.046–3.11 μM (higher potency than vancomycin and ciprofloxacin) | nih.gov |

| 1,2,4-Triazolo[3,4-b] nih.govnih.govnih.govthiadiazoles | Drug-sensitive and drug-resistant Gram-positive bacteria | Up to 16 times more potent than ampicillin | nih.gov |

| 1,2,4-Triazole-3-thiol derivative (TRN4) | Resistant Pseudomonas aeruginosa | Moderate inhibition | researchgate.net |

| Schiff bases of 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Staphylococcus epidermidis | MIC: 9 μg/mL (equivalent to cefuroxime) | nih.gov |

| Nalidixic acid-based 1,2,4-triazole-3-thione derivatives | Pseudomonas aeruginosa | MIC: 16 µg/mL | nih.gov |

The 1,2,4-triazole core is a cornerstone of many commercially available antifungal drugs, such as fluconazole (B54011) and itraconazole. nih.govnih.gov These drugs function by inhibiting the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov

Derivatives of 1,2,4-triazole-3-thiol have demonstrated a wide range of antifungal activities. For example, Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have shown strong antifungal effects against Microsporum gypseum, with some derivatives exhibiting activity superior to the standard drug ketoconazole. nih.gov However, in the same study, these compounds did not show activity against Candida albicans or Aspergillus niger. nih.gov

In contrast, other studies on different 1,2,4-triazole derivatives have reported significant activity against Candida albicans. mdpi.com The antifungal efficacy is often influenced by the nature of the substituents on the triazole ring. For instance, the introduction of dihalobenzyl groups has been found to enhance antifungal activity. nih.gov

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/MIC | Reference(s) |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Some derivatives superior to ketoconazole | nih.gov |

| 1,2,4-Triazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives (chlorine-substituted) | Cryptococcus neoformans | MFCs of 0.5-4 µg/mL | nih.gov |

| Myrtenal derivatives with 1,2,4-triazole-thioether moiety | Pyricularia piricola | 90-98% inhibition, comparable to azoxystrobin | nih.gov |

Bacterial biofilms are a significant challenge in clinical settings as they contribute to persistent infections and increased resistance to antimicrobial agents. semanticscholar.orgfrontiersin.org While direct studies on the biofilm inhibitory properties of this compound are limited, related azole compounds have shown promise in this area.

For instance, certain pyrazole (B372694) derivatives have been shown to inhibit biofilm formation in multidrug-resistant Acinetobacter baumannii by 86.6% to 95.8%. nih.govnih.gov These compounds also demonstrated a reduction in the viability of cells within the biofilm. nih.govnih.gov The ability to interfere with biofilm formation represents a crucial therapeutic strategy, and the structural similarities suggest that 1,2,4-triazole-thiol derivatives could also possess such activity. The extracellular polymeric substance (EPS) is a key component of the biofilm matrix, providing protection and structural integrity. frontiersin.org Compounds that can disrupt or inhibit EPS formation are therefore of great interest.

The antimicrobial action of 1,2,4-triazole derivatives is often attributed to their ability to interfere with essential cellular processes. The presence of the triazole ring, with its dipole character and hydrogen bonding capacity, allows for interaction with biological receptors. nih.gov

In fungi, the primary mechanism of action for many triazole-based drugs is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. nih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.

For bacteria, the mechanisms are more varied and can depend on the specific derivative. Some 1,2,4-triazole hybrids have been shown to target DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov The fusion of a 1,2,4-triazole moiety with other heterocyclic rings, such as thiadiazole, can lead to compounds with enhanced and sometimes novel mechanisms of action. researchgate.net The thione/thiol group in these molecules is also considered important for their biological activity, potentially through chelation of metal ions essential for enzyme function or by participating in redox reactions within the cell.

Antioxidant Potential and Radical Scavenging Mechanisms (e.g., DPPH Assay)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in various diseases. Antioxidants can mitigate this damage by scavenging free radicals. Derivatives of 1,2,4-triazole-3-thiol have been investigated for their antioxidant potential.

In a study evaluating the free radical scavenging ability of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (a closely related compound) using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the compound demonstrated significant antioxidant activity. nih.govnih.gov The IC50 value, which represents the concentration required to scavenge 50% of the DPPH radicals, was found to be 1.3 x 10⁻³ M. nih.govnih.gov This activity is attributed to the presence of the -NH2 and -SH groups, which can donate hydrogen atoms to neutralize free radicals. nih.govnih.gov Theoretical calculations have supported the role of these functional groups in the radical scavenging mechanism, primarily through a hydrogen atom transfer process. nih.govnih.gov

Another study on a series of 1,2,4-triazole analogues also highlighted their potential as free radical scavengers in the DPPH assay. nih.gov

Table 3: DPPH Radical Scavenging Activity of a Related 1,2,4-Triazole-3-thiol Derivative

| Compound | Assay | IC50 Value | Reference(s) |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DPPH | 1.3 x 10⁻³ ± 0.2 x 10⁻³ M | nih.govnih.gov |

Enzyme Inhibition Studies (in vitro)

The ability of 1,2,4-triazole derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.

Derivatives of 1,2,4-triazole have been shown to inhibit a variety of enzymes. For instance, certain 1,2,4-triazole bearing azinane analogues have been identified as potent inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, with IC50 values in the micromolar and even nanomolar range for some derivatives. nih.gov These enzymes are therapeutic targets for Alzheimer's disease and diabetes mellitus, respectively. nih.gov

Furthermore, fused nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives have demonstrated significant inhibitory activity against the urease enzyme, with IC50 values ranging from 0.87 to 8.32 µM, which is more potent than the standard inhibitor thiourea. nih.gov Urease is a virulence factor for several pathogenic microorganisms, including Helicobacter pylori and Proteus mirabilis. nih.gov Kinetic studies have shown that these compounds can act as competitive inhibitors of urease. nih.gov

α-Amylase and α-Glucosidase Inhibition

Derivatives of 1,2,4-triazole have been investigated for their potential to inhibit carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which is a therapeutic strategy for managing type 2 diabetes. nih.govscielo.br The inhibition of these enzymes can help in controlling postprandial hyperglycemia. mdpi.com

Studies on various 1,2,4-triazole derivatives have demonstrated their inhibitory effects on both α-amylase and α-glucosidase. For instance, 4,5-diphenyl-1,2,4-triazole-3-thiol has been shown to reversibly inhibit both enzymes. nih.govresearchgate.net Specifically, it exhibited competitive and non-competitive inhibition for α-glucosidase and α-amylase, respectively, with Ki values in the 10⁻⁵ M range. nih.gov Another derivative, 5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thione, was found to be a potent competitive inhibitor of hepatic α-glucosidase but did not show an inhibitory effect on α-amylase. nih.gov

The structural features of these triazole derivatives play a crucial role in their enzyme inhibitory activity. The 1,2,4-triazole ring, being a bioisostere for various bonds and heterocyclic rings, possesses hydrogen bond accepting properties and a strong dipole moment, which contribute to its interaction with the active sites of these enzymes. nih.gov Molecular hybrids incorporating the 1,2,4-triazole scaffold with other heterocyclic rings have shown promising antidiabetic activity by inhibiting α-amylase and/or α-glucosidase. nih.gov

| Compound | Target Enzyme | Inhibition Type | Ki Value |

| 4,5-diphenyl-1,2,4-triazole-3-thiol | α-Glucosidase | Competitive | 10⁻⁵ M |

| 4,5-diphenyl-1,2,4-triazole-3-thiol | α-Amylase | Non-competitive | 10⁻⁵ M |

| 5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thione | α-Glucosidase | Competitive | 10⁻⁵ M |

| 5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thione | α-Amylase | No inhibition | - |

Urease and Lipase (B570770) Inhibition

Derivatives of 1,2,4-triazole-3-thione have demonstrated significant inhibitory activity against urease, an enzyme implicated in various pathologies, including peptic ulcers and urinary tract infections caused by Helicobacter pylori. researchgate.net Several studies have synthesized and evaluated chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones for their urease inhibitory potential. researchgate.netscispace.com For instance, compounds 6d and 6e in one study were found to be more potent urease inhibitors than the standard drug thiourea, with IC₅₀ values of 7.8 ± 0.2 and 12.4 ± 0.2 µM, respectively. researchgate.netscispace.com The binding of the triazole-thione core to the nickel ions in the active site of the urease enzyme is considered a possible mechanism of inhibition. researchgate.net Fused heterocyclic systems like nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives have also exhibited outstanding urease inhibition, with IC₅₀ values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM. nih.gov

In the context of lipase inhibition, while the core structure of this compound itself hasn't been directly highlighted, related thiadiazole carbamates have been identified as potent inhibitors of lysosomal acid lipase (LAL). nih.gov This suggests that the broader class of compounds containing carbamoyl (B1232498) and thiol-like functionalities might have the potential for lipase inhibition, although specific studies on this compound are needed.

| Compound Series | Target Enzyme | IC₅₀ Range (µM) |

| Chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones | Urease | 7.8 - 35.9+ |

| nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives | Urease | 0.87 - 8.32 |

Kinase Inhibition (e.g., VEGFR-2, CK1γ)

The 1,2,4-triazole scaffold is a prominent feature in the design of kinase inhibitors, which are crucial in cancer therapy due to the frequent deregulation of kinases in cancerous tissues. nih.gov Specifically, derivatives of 1,2,4-triazole have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key promoter of angiogenesis in tumors. researchgate.net Molecular docking studies have identified 5-mercapto-1,2,4-triazole structures as suitable ligands for the VEGFR-2 receptor. researchgate.net For instance, a novel 1H-5-mercapto-1,2,4-triazole derivative, 1H-3-styryl-5-benzylidenehydrazino-carbonyl-methylsulfanil-1,2,4-triazole, was selected based on its predicted binding to VEGFR-2 and subsequently synthesized. researchgate.net

| Compound Series | Target Kinase |

| 1H-5-mercapto-1,2,4-triazole derivatives | VEGFR-2 |

| Coumarin-triazole-glycoside hybrids | VEGFR-2 |

| Schiff base–benzimidazole hybrids | VEGFR-2 |

Lanosterol 14α-Demethylase Inhibition

Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol in fungi and is a major target for azole antifungal drugs. nih.gov The 1,2,4-triazole ring is a key structural component of many of these antifungal agents. nih.gov These drugs inhibit CYP51 by coordinating with the heme iron in the enzyme's active site and sterically hindering the binding of the natural substrate, lanosterol. nih.gov

While the specific inhibitory activity of this compound on lanosterol 14α-demethylase has not been explicitly detailed, the fundamental role of the 1,2,4-triazole moiety in this class of inhibitors is well-established. The development of dual inhibitors targeting both CYP51 and other fungal pathways, such as histone deacetylase (HDAC), represents a promising strategy to combat azole-resistant fungal strains. nih.gov This approach aims to block ergosterol biosynthesis while also affecting other crucial cellular processes in the fungus. nih.gov

In Vitro Cytotoxic and Antiproliferative Activities on Cancer Cell Lines

Derivatives of 1,2,4-triazole have demonstrated significant cytotoxic and antiproliferative activities against a variety of cancer cell lines. nih.govresearchgate.netnih.gov For example, hydrazone derivatives of 1,2,4-triazole-3-thiol have shown moderate cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, with EC₅₀ values in the range of 2–17 µM. nih.gov Similarly, newly synthesized S-derivatives of 1,2,4-triazole have exhibited selective toxicity against human cervical cancer (HeLa) and non-small-cell lung cancer (A-549) cells. nih.gov

The antiproliferative activity of these compounds is often linked to their ability to inhibit key cellular targets. For instance, 5-pyridinyl-1,2,4-triazole derivatives have shown potent antiproliferative activity in liver cancer cells (HepG2 and Hep3B) by inhibiting focal adhesion kinase (FAK). nih.gov The IC₅₀ values for the most potent compounds in this series ranged from 2.88 to 4.83 μM. nih.gov

| Compound Series | Cancer Cell Line(s) | Activity (IC₅₀/EC₅₀) |

| Hydrazones of 1,2,4-triazole-3-thiol | IGR39, MDA-MB-231, Panc-1 | 2–17 µM |

| S-derivatives of 1,2,4-triazole | A-549 | 15.65 ± 0.72 μM |

| S-derivatives of 1,2,4-triazole | HeLa | 24.90 ± 0.62 μM |

| 5-pyridinyl-1,2,4-triazole derivatives | HepG2, Hep3B | 2.88–4.83 μM |

Induction of Apoptosis and Other Cellular Mechanisms

The anticancer effects of 1,2,4-triazole derivatives are often mediated through the induction of apoptosis. nih.gov For example, 5,6-diaryl-1,2,4-triazines bearing a 1,2,3-triazole linker have been shown to induce apoptosis in MGC-803 cells. nih.gov Mechanistic studies revealed that these compounds cause morphological changes, decrease the mitochondrial membrane potential, and modulate the expression of apoptosis-related proteins, such as increasing the levels of Bax, Cleaved-Caspase 9, Cleaved-Caspase 3, and Cleaved PARP, while decreasing the levels of Bcl-xl and Bcl-2. nih.gov

Furthermore, some 1,2,4-triazole derivatives have been found to arrest the cell cycle at different phases. For instance, certain 5-pyridinyl-1,2,4-triazole derivatives induce cell cycle arrest as a consequence of FAK inhibition. nih.gov Coumarin-1,2,4-triazole-thioglycosides have been observed to induce both early and late apoptosis in MCF-7 breast cancer cells and cause a significant increase in the percentage of cells in the S phase of the cell cycle. mdpi.com These findings highlight the multifaceted cellular mechanisms through which 1,2,4-triazole derivatives exert their anticancer effects.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of 1,2,4-triazole derivatives. pensoft.netnih.govnih.gov These studies have revealed that the nature and position of substituents on the triazole ring and its appended moieties significantly influence their activity.

For anticancer activity, the presence of a 3-bromophenylamino moiety at the 3-position of the 1,2,4-triazole core has been shown to be beneficial for activity against several cancer cell lines. nih.gov In a series of 1,2,4-triazole-3-thiol derivatives, hydrazones bearing a 2-hydroxy-5-nitrobenzene moiety were among the most active against all tested cancer cell lines. nih.gov The length of the linker between different pharmacophores in hybrid molecules also plays a role; for instance, in coumarin-1,2,3-triazole-glycosyl hybrids, a propyloxy linker resulted in higher cytotoxic activity than a butyloxy linker. mdpi.com

In the context of kinase inhibition, modifications to the phenyl moiety in a series of triazole inhibitors of JNK showed that substituents at the 3- and 4-positions were more active. nih.gov A 4-nitrophenyl group at the 4-position of the triazole resulted in an IC₅₀ of 0.4 μM. nih.gov These SAR insights provide a rational basis for the design of more potent and selective 1,2,4-triazole-based therapeutic agents.

Anti-inflammatory Properties and Mechanistic Aspects (in vitro)

Currently, there is a lack of specific published in vitro studies focusing solely on the anti-inflammatory properties and mechanistic pathways of this compound.

While the broader class of 1,2,4-triazole derivatives has been a subject of interest in medicinal chemistry for their diverse biological activities, including anti-inflammatory effects, specific data for the 3-carbamoyl substituted thiol derivative remains to be elucidated in the scientific literature. nih.govnih.govnih.gov

Research into various 1,2,4-triazole analogues has indicated that their anti-inflammatory action can be attributed to several mechanisms. A primary mode of action for many of these compounds is the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.gov The inhibition of these enzymes curtails the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Furthermore, some 1,2,4-triazole derivatives have been shown to modulate the levels of pro-inflammatory cytokines, which are signaling molecules crucial for the inflammatory response. nih.gov Another investigated mechanism for this class of compounds is the antagonism of the 5-lipoxygenase-activating protein (FLAP), which is essential for the biosynthesis of leukotrienes. nih.gov

It is important to note that these findings are based on studies of various derivatives of the 1,2,4-triazole scaffold and not on this compound itself. Therefore, while it is plausible that this compound may exhibit similar anti-inflammatory activities through related mechanisms, dedicated in vitro assays are required to confirm such properties and to quantify its potential potency through metrics like IC50 values or percentage of inhibition against specific inflammatory targets. Without such direct experimental evidence, any discussion on its specific anti-inflammatory profile remains speculative.

Advanced Applications in Materials Science and Industrial Contexts Non Clinical

Application as Corrosion Inhibitors for Metallic Surfaces

Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including carbon steel and copper, in aggressive environments such as acidic solutions. nih.govnih.govuniv-batna2.dzcapes.gov.br The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.

Adsorption Mechanisms on Metal Substrates

The adsorption of triazole-thiol derivatives on metallic surfaces is a complex process that can involve both physical and chemical interactions. The presence of multiple heteroatoms (nitrogen and sulfur) and π-electrons in the triazole ring facilitates strong adsorption. nih.gov These heteroatoms can donate lone pairs of electrons to the vacant d-orbitals of the metal, forming coordinate bonds. nih.gov Additionally, in acidic environments, these molecules can become protonated, leading to electrostatic interactions with the negatively charged metal surface (physisorption). nih.gov

The orientation of the adsorbed molecules also plays a crucial role in the inhibition efficiency. Studies on related triazole-thione Schiff bases have shown that the inhibitor molecules tend to adsorb in a nearly parallel orientation to the metal surface, maximizing the surface coverage and creating a more effective protective film. nih.gov The spontaneity of the adsorption process is confirmed by negative values of the free energy of adsorption. nih.gov The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. nih.govuniv-batna2.dz

Synergistic Effects with Other Inhibiting Agents

The corrosion inhibition efficiency of triazole-thiol derivatives can be significantly enhanced through synergistic effects with other compounds. For instance, the combination of 3-Amino-1,2,4-triazole-5-thiol (ATAT), a close analogue of the title compound, with cerium chloride has shown improved corrosion inhibition for AA2024-T3 aluminum alloy in sodium chloride solution. researchgate.net This synergistic effect is evidenced by an increased charge transfer resistance in electrochemical impedance spectroscopy (EIS) measurements. researchgate.net

Similarly, the addition of potassium iodide to 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) has been found to increase its inhibition efficiency for mild steel in a sulfuric acid solution. univ-batna2.dz This enhancement is attributed to the co-adsorption of the triazole derivative and iodide ions, leading to a more stable and effective protective layer on the metal surface. univ-batna2.dz

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-carbon steel | 0.5 M HCl | 300 ppm | 89 | nih.gov |

| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild steel | 0.5M H2SO4 | 0.5 mM | 91.6 | univ-batna2.dz |

| (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT) | Carbon steel | 1 M HCl | 1 x 10-3 M | 91.1 | nih.gov |

| (E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT) | Carbon steel | 1 M HCl | 1 x 10-3 M | 94.0 | nih.gov |

Role as Ligands in Supramolecular Chemistry and Coordination Polymer Networks

The structural features of 3-Carbamoyl-1,2,4-triazole-5-thiol, particularly the presence of multiple nitrogen and sulfur atoms, make it and its derivatives excellent ligands for the construction of supramolecular assemblies and coordination polymers. nih.govrsc.org These compounds can coordinate with a variety of metal ions, leading to the formation of complex structures with interesting properties and potential applications.

The triazole ring itself can act as a versatile building block in supramolecular chemistry. The nitrogen atoms can participate in cation recognition, while the C-H bonds can engage in electrostatic interactions with anions. nih.gov The thiol group provides an additional coordination site, enabling the formation of stable metal complexes. For example, 1H-1,2,3-triazole-4,5-dithiolate ligands have been used to synthesize group 10 metal complexes, forming compounds with interesting electronic and thermal properties. rsc.org The reaction of a novel ligand, 2,5-bis(3-pyridinylmethylthio)-1,3,4-thiadiazole, with a silver(I) salt resulted in the synthesis of a new coordination polymer. researchgate.net